molecular formula C10H22ClNO2 B1377529 Tert-butyl 6-aminohexanoate hydrochloride CAS No. 316829-43-3

Tert-butyl 6-aminohexanoate hydrochloride

Cat. No.: B1377529
CAS No.: 316829-43-3
M. Wt: 223.74 g/mol
InChI Key: DYPCMCLPEUUXFE-UHFFFAOYSA-N
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Description

Tert-butyl 6-aminohexanoate hydrochloride: is a chemical compound with the molecular formula C10H21NO2·HCl and a molecular weight of 223.74 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-aminohexanoate hydrochloride typically involves the esterification of 6-aminohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: Tert-butyl 6-aminohexanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein modifications. It serves as a building block for the synthesis of biologically active molecules .

Medicine: It is used in the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various products .

Mechanism of Action

The mechanism of action of tert-butyl 6-aminohexanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Tert-butyl 6-aminohexanoate hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and applications in various fields of research. Its tert-butyl ester group provides stability and ease of handling, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 6-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-4-6-8-11;/h4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPCMCLPEUUXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316829-43-3
Record name tert-butyl 6-aminohexanoate hydrochloride
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